molecular formula C20H29NO4 B1325653 Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898792-50-2

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate

Cat. No. B1325653
M. Wt: 347.4 g/mol
InChI Key: CRESNUNBHUWNJA-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate, also known as EMPO, is a synthetic compound. It is used in various scientific experiments due to its unique properties. The CAS number for this compound is 898792-50-2 .


Molecular Structure Analysis

The molecular formula of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is C20H29NO4 . Its molecular weight is 347.4 g/mol .


Physical And Chemical Properties Analysis

The density of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is 1.094g/cm3 . It has a boiling point of 473.2ºC at 760 mmHg . The flash point is 240ºC .

Scientific Research Applications

Synthesis and Application in Kinase Inhibitors

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate and its analogues have been utilized in the synthesis of intermediates for aurora 2 kinase inhibitors. A novel water-mediated three-component Wittig–SNAr reaction approach developed by Xu et al. (2015) highlights the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, demonstrating its potential in creating kinase inhibitors (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).

Antiproliferative Activity

The compound has been involved in the synthesis of structures demonstrating antiproliferative activity. For example, Nurieva et al. (2015) synthesized derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Development of Anticancer Agents

The compound has been explored for developing potential anticancer agents. Facchinetti et al. (2015) synthesized ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, assessing their activity against various cancer cell lines (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).

Role in Topoisomerase I Inhibitors

7-Ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, a derivative, has shown potential as a topoisomerase I inhibitor. Naumczuk et al. (2016) provided evidence of its covalent binding to 2′-deoxyguanosine, which might be significant in treating cancers like cervical, colon, and breast cancer (Naumczuk, Kawȩcki, Sitkowski, Bocian, Bednarek, & Kozerski, 2016).

Photophysical Properties and Anticancer Studies

Ramos et al. (2020) synthesized fac-[Re(et-isonic)(NN)(CO)3]+ complexes, where et-isonic = ethyl-isonicotinate, showing significant photophysical properties and potential for anticancer applications (Ramos, Cerchiaro, & Frin, 2020).

properties

IUPAC Name

ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRESNUNBHUWNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643120
Record name Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate

CAS RN

898792-50-2
Record name Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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